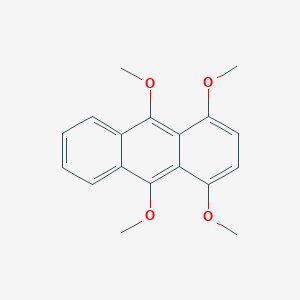

1,4,9,10-Tetramethoxyanthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

106752-92-5 |

|---|---|

Molecular Formula |

C18H18O4 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

1,4,9,10-tetramethoxyanthracene |

InChI |

InChI=1S/C18H18O4/c1-19-13-9-10-14(20-2)16-15(13)17(21-3)11-7-5-6-8-12(11)18(16)22-4/h5-10H,1-4H3 |

InChI Key |

ZGXOFFYTQJJDIN-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)OC)OC)OC |

Canonical SMILES |

COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,4,9,10 Tetramethoxyanthracene and Its Derivatives

Established Synthetic Routes for Tetramethoxyanthracene Isomers

The construction of the tetramethoxyanthracene skeleton can be achieved through several established routes, primarily involving the use of anthraquinone (B42736) precursors or through more elaborate multi-step total synthesis pathways.

Approaches Involving Anthraquinone Precursors

A common and practical approach for synthesizing tetramethoxyanthracene isomers begins with substituted 9,10-anthraquinones. researchgate.nettandfonline.com These precursors are often commercially available or can be prepared through established methods like the Friedel–Crafts reaction between phthalic anhydride (B1165640) and a suitably substituted benzene (B151609) derivative. beilstein-journals.orgwikipedia.orgthieme-connect.de

The core of this strategy involves the reduction of the anthraquinone to the corresponding anthracene (B1667546). A variety of reducing agents can be employed for this transformation. For instance, methoxy-9,10-anthraquinones can be directly reduced to the corresponding methoxyanthracenes in moderate to good yields using zinc in refluxing acetic acid. researchgate.netresearchgate.net Another method involves reduction with sodium borohydride (B1222165). tandfonline.commdpi.com

Following the reduction, or in some cases prior to it, methylation of hydroxyl groups on the anthraquinone or anthracene core is necessary to achieve the desired tetramethoxy substitution pattern. Dimethyl sulfate (B86663) is a frequently used methylating agent in the presence of a base such as potassium carbonate. researchgate.netpublish.csiro.au

For example, the synthesis of 1,4,5,8-tetramethoxyanthracene (B3059049) has been accomplished starting from 1,8-dihydroxyanthraquinone. researchgate.net The synthesis involves methylation of the hydroxyl groups, followed by reduction of the quinone functionality. researchgate.net Subsequent bromination and copper(I)-catalyzed methoxylation can then be used to introduce the remaining methoxy (B1213986) groups. researchgate.net

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 1,8-Dihydroxyanthraquinone | 1. Me2SO4, K2CO3, acetone; 2. Zn, 10% NaOH(aq) | 1,8-Dimethoxyanthracene (B13136573) | Not specified | researchgate.net |

| 1,8-Dimethoxyanthracene | 1. Bromination; 2. Cu(I)-catalyzed methoxylation | 1,4,5,8-Tetramethoxyanthracene | 68% overall | researchgate.net |

| Methoxy-9,10-anthraquinones | Zn, refluxing acetic acid | Methoxyanthracenes | Moderate to good | researchgate.net |

| 1,4-Dihydroxyanthraquinone | 1. NaBH4; 2. Methylation | 1,4-Dimethoxyanthracene | Not specified | mdpi.com |

Multi-step Total Synthesis Pathways

Beyond the modification of existing anthraquinone frameworks, multi-step total synthesis provides a versatile platform for constructing the 1,4,9,10-tetramethoxyanthracene core and its analogs. These routes offer greater flexibility in introducing a variety of substituents at specific positions.

One powerful tool in total synthesis is the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. iitk.ac.inwikipedia.org This reaction can be employed to construct the central ring of the anthracene system. For instance, the reaction of a suitably substituted naphthoquinone with a diene can lead to the formation of the anthracene skeleton after an oxidative dehydrogenation step. wikipedia.org The synthesis of 1,4-dimethyl-9,10-anthraquinone from 1,4-naphthoquinone (B94277) and 2,4-hexadiene (B1165886) exemplifies this approach. researchgate.net While not a direct synthesis of the target compound, this illustrates the principle of building the anthracene core via cycloaddition.

Other multi-step sequences can involve a series of reactions such as Friedel-Crafts acylations, cyclizations, and functional group manipulations to build the anthracene ring system piece by piece. beilstein-journals.org For example, a one-pot synthesis of anthraquinone derivatives has been developed using a Lewis acid catalyst to promote the reaction between phthalic anhydride and substituted benzenes. researchgate.net These anthraquinones can then be further elaborated to the desired tetramethoxyanthracene derivatives.

| Diene | Dienophile | Conditions | Intermediate/Product | Reference |

| Butadiene | Naphthoquinone | Diels-Alder, then oxidative dehydrogenation | Anthraquinone | wikipedia.org |

| 2,4-Hexadiene | 1,4-Naphthoquinone | Heteropoly acid catalyst | 1,4-Dimethyl-9,10-anthraquinone | researchgate.net |

Functional Group Interconversions and Derivatization Approaches

Once the basic this compound skeleton is in hand, a variety of functional group interconversions and derivatization reactions can be employed to synthesize a diverse range of derivatives. These reactions allow for the fine-tuning of the molecule's electronic and steric properties.

Acylation Reactions

Acylation, particularly the Friedel-Crafts acylation, is a key method for introducing acyl groups onto the aromatic rings of anthracene derivatives. beilstein-journals.orgnih.gov This reaction typically involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst. The electron-donating nature of the methoxy groups in this compound directs the incoming acyl group to specific positions on the aromatic rings. The regioselectivity of the acylation can be influenced by the reaction conditions and the specific Lewis acid used. researchgate.net For instance, the acetylation of anthracene itself can lead to different isomers depending on the solvent and other factors. researchgate.net The presence of multiple methoxy groups can further influence the outcome of the reaction. beilstein-journals.org

| Substrate | Acylating Agent | Catalyst | Product | Reference |

| Anthracene | Phthalic anhydride | AlCl3 | 2-(9-Anthracenoyl)benzoic acid | nih.gov |

| Methoxy-substituted anthracenes | Acyl chlorides/anhydrides | Lewis acids | Acylated methoxyanthracenes | beilstein-journals.org |

Hydroxyimination and Oxime Formation

Acylated derivatives of this compound can be further modified through reactions of the carbonyl group. One such transformation is the formation of oximes. nih.govtcichemicals.comorganic-chemistry.org Oximes are typically synthesized by reacting a ketone or aldehyde with hydroxylamine (B1172632) or its derivatives. tcichemicals.comorganic-chemistry.org This reaction introduces a C=N-OH functionality, which can serve as a precursor for further synthetic manipulations or can itself impart interesting biological or material properties. The synthesis of oxime derivatives from various carbonyl compounds is a well-established area of organic chemistry. nih.govorganic-chemistry.org

| Starting Material | Reagent | Product | Reference |

| Ketone/Aldehyde | Hydroxylamine hydrochloride | Oxime | nih.gov |

| Acyltetramethoxyanthracene | Hydroxylamine | Oxime derivative of acyltetramethoxyanthracene | tcichemicals.comorganic-chemistry.org |

Methylation Reactions

Methylation is a crucial functional group interconversion for synthesizing this compound, particularly when starting from polyhydroxyanthracene or polyhydroxyanthraquinone precursors. researchgate.netpublish.csiro.auresearchgate.net As mentioned previously, reagents like dimethyl sulfate in the presence of a base such as potassium carbonate are commonly used to convert hydroxyl groups to methoxy groups. researchgate.netpublish.csiro.au This O-methylation is a key step in many of the established synthetic routes. For instance, the synthesis of 1,3,5,7-tetramethoxyanthracene derivatives involved the methylation of hydroxyl groups on an anthrone (B1665570) precursor. researchgate.net Similarly, the synthesis of 1,4,5,8-tetramethoxyanthracene from 1,8-dihydroxyanthraquinone relies on a methylation step. researchgate.net

| Substrate | Methylating Agent | Base | Product | Reference |

| 1,8-Dihydroxyanthraquinone | Dimethyl sulfate | K2CO3 | 1,8-Dimethoxyanthraquinone (B191110) | researchgate.net |

| Polyhydroxyanthracene | Dimethyl sulfate | K2CO3 | Polymethoxyanthracene | publish.csiro.au |

| 1,3,5,7-Tetrahydroxy-10H-anthracen-9-one | Not specified | Not specified | 1-Hydroxy-3,5,7,9-tetramethoxyanthracene | researchgate.net |

Regioselective Synthesis Considerations

The regioselectivity of reactions involving the anthracene core is a critical aspect of synthesizing specifically substituted derivatives like this compound. Anthracenes typically undergo [4+2] cycloaddition reactions, such as the Diels-Alder reaction, at the central 9 and 10 positions. researchgate.netnih.gov This preference is governed by the greater aromatic stabilization energy of the product and the larger orbital coefficients of the highest occupied molecular orbital (HOMO) at these positions. researchgate.net Overriding this inherent reactivity to achieve functionalization at the terminal 1,4-positions presents a significant synthetic challenge. researchgate.net

A primary strategy to control regioselectivity involves modulating the electronic properties of the anthracene system. nih.gov Installing electron-donating groups on the terminal rings can promote 1,4-cycloaddition. researchgate.netnih.gov This approach enhances the diene character of the outer rings, making them more reactive towards dienophiles. nih.gov Research has demonstrated that by carefully selecting the electron-donating strength of these substituents, the regioselectivity can be finely tuned, directing additions away from the central ring. researchgate.netnih.gov For instance, a 1,4-selective [4+2] cycloaddition has been achieved with 9,10-unsubstituted anthracenes by leveraging strong electron-donating substituents on the terminal rings. nih.gov

Another approach to achieving regioselectivity is through the use of specific reagents and reaction conditions. The Baeyer-Villiger rearrangement, for example, is a key step in the multi-step synthesis of certain derivatives from tetramethoxyanthracene precursors. beilstein-journals.orgnih.gov This reaction, which oxidizes ketones to esters or lactones, can proceed with high regioselectivity. beilstein-journals.orgnih.gov For instance, the synthesis of hydroxy-10H-acridin-9-one, an antipsoriatic agent, utilizes an acid-catalyzed Baeyer-Villiger-type rearrangement of a peroxide intermediate derived from tetramethoxyanthracene. beilstein-journals.org The regioselectivity in such reactions can be influenced by the choice of catalyst, such as Lewis acids, and the reaction medium. nih.gov

The following table summarizes key factors influencing regioselectivity in the synthesis of anthracene derivatives.

| Factor | Influence on Regioselectivity | Example Application |

| Electronic Effects | Electron-donating groups on terminal rings enhance their diene character, favoring 1,4-addition over the typical 9,10-addition in Diels-Alder reactions. researchgate.netnih.gov | Synthesis of 1,4-cycloadducts from anthracenes with methoxy substituents on the outer rings. nih.gov |

| Reaction Type | Specific reactions inherently favor certain isomers. | The Baeyer-Villiger rearrangement allows for regioselective insertion of an oxygen atom. beilstein-journals.orgnih.gov |

| Catalysts | Lewis acids can coordinate to substrates, influencing the transition state and directing the reaction to a specific position. nih.govnih.gov | Lewis acid-assisted Diels-Alder reactions can promote the formation of specific regio- and stereoisomers. nih.gov |

| Steric Hindrance | Bulky substituents at the 9,10-positions can sterically block the central ring, making the terminal rings more accessible to reagents. researchgate.net | While not the primary strategy for the target compound, it's a general principle in anthracene chemistry. researchgate.net |

Synthetic Efficiency and Scalability

The practical synthesis of this compound and its isomers often starts from readily available and inexpensive materials, such as 1,8-dihydroxyanthraquinone. researchgate.net A key consideration for efficiency and scalability is the avoidance of laborious purification steps like column chromatography, which can hinder large-scale production. researchgate.net

One reported scalable synthesis of a tetramethoxyanthracene isomer involves a four-step process starting from 1,8-dihydroxyanthraquinone. This method is noted for not requiring chromatographic separations, which is a significant advantage for scalability. Another practical approach involves the reduction of methoxy-9,10-anthraquinones using zinc in refluxing acetic acid, which can produce various methoxyanthracenes in moderate to good yields. researchgate.net

The table below outlines different synthetic approaches and their reported efficiency.

| Starting Material | Key Steps | Yield | Scalability Notes |

| 1,8-Dihydroxyanthraquinone | Four-step process. | Not specified, but described as suitable for biological evaluations. | Described as a scalable process that avoids chromatography. |

| 1,8-Dihydroxyanthraquinone | Methylation, reduction, bromination, Cu(I)-catalyzed methoxylation. researchgate.net | 68% overall yield for the 1,4,5,8-isomer. researchgate.net | Successfully scaled up by 50% with consistent yield; work-up without chromatography facilitates scale-up. researchgate.net |

| Methoxy-9,10-anthraquinones | Reduction with zinc in refluxing acetic acid. researchgate.net | Moderate to good yields. researchgate.net | Convenient synthesis for various alkoxyanthracenes. researchgate.net |

| Tetramethoxyanthracene | Diels-Alder with 1,4-benzoquinone, then demethylation with HI. acs.org | 1.2 g scale reported for the starting anthracene. acs.org | Used as a precursor for triptycene (B166850) tribenzoquinone synthesis. acs.org |

Spectroscopic Characterization and Structural Elucidation of 1,4,9,10 Tetramethoxyanthracene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering profound insights into the connectivity and spatial arrangement of atoms. For molecules such as 1,4,9,10-tetramethoxyanthracene, ¹H and ¹³C NMR are fundamental in mapping the carbon skeleton and the placement of substituents.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), signal integration, and spin-spin coupling patterns are critical parameters in assigning the positions of protons on the anthracene (B1667546) core and the methoxy (B1213986) groups.

Due to the absence of published experimental ¹H NMR data for this compound, the expected spectrum can be predicted based on the principles of NMR spectroscopy and by comparison with related structures. The four methoxy groups would be expected to give rise to sharp singlet peaks, likely in the range of δ 3.8-4.2 ppm. The aromatic protons on the anthracene core would exhibit more complex splitting patterns and chemical shifts influenced by the electron-donating methoxy groups.

For illustrative purposes, the ¹H NMR spectral data for a related compound, 1,4-dimethylanthracene, shows signals for the methyl protons and distinct signals for the aromatic protons, demonstrating how substitution affects the spectrum of the anthracene core chemicalbook.com. In 1,4-dimethoxybenzene, a simpler analogue, the methoxy protons appear as a singlet at approximately 3.75 ppm, while the aromatic protons give a singlet at 6.82 ppm, indicating the shielding effect of the methoxy groups wisc.edu.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Methoxy (OCH₃) at C1, C4, C9, C10 | 3.8 - 4.2 | Singlet | Four separate singlets may be observed depending on the symmetry and conformational dynamics. |

| Aromatic Protons | 6.5 - 8.5 | Multiplets | Complex splitting patterns due to spin-spin coupling between adjacent protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for determining the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak.

For this compound, the spectrum is expected to show distinct signals for the methoxy carbons and the carbons of the anthracene framework. The chemical shifts of the aromatic carbons are significantly influenced by the methoxy substituents. Carbons directly attached to the oxygen of the methoxy groups (C1, C4, C9, C10) would be expected to resonate at a lower field (higher ppm) compared to the unsubstituted carbons. The methoxy carbons themselves would appear in a characteristic region of the spectrum, typically around 55-65 ppm researchgate.net.

A study on methylated anthracenes demonstrated that substituent effects on ¹³C shieldings can be used to predict chemical shifts with a high degree of accuracy cdnsciencepub.com. The number of signals in the ¹³C NMR spectrum can also confirm the symmetry of the molecule; for instance, phenanthrene (B1679779) and anthracene, despite both being polycyclic aromatic hydrocarbons, exhibit a different number of signals due to their differing symmetry careerendeavour.com.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Methoxy (OCH₃) | 55 - 65 | The four methoxy groups may give rise to one or more signals depending on molecular symmetry. |

| Aromatic C-O | 145 - 160 | Carbons directly bonded to the methoxy groups (C1, C4, C9, C10). |

| Other Aromatic C | 100 - 135 | The remaining carbons of the anthracene core. |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in the complete structural assignment of complex molecules by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, which is invaluable for tracing out the connectivity of protons within the aromatic spin systems of the anthracene core illinois.edu.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons illinois.edu.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule, such as linking the methoxy protons to their corresponding attachment points on the anthracene ring illinois.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space interactions between protons that are in close proximity, providing information about the stereochemistry and conformation of the molecule. For this compound, NOESY could show correlations between the methoxy protons and nearby aromatic protons, helping to confirm the substitution pattern umich.edu.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, making them excellent for structural characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the IR spectrum would be characterized by several key absorption bands:

C-H stretching vibrations : Aromatic C-H stretches are typically observed in the region of 3100-3000 cm⁻¹, while the C-H stretches of the methyl groups in the methoxy substituents would appear in the 3000-2850 cm⁻¹ range msu.edu.

C-O stretching vibrations : The presence of the methoxy groups would give rise to strong C-O stretching bands, typically in the region of 1250-1000 cm⁻¹ msu.edu.

C=C stretching vibrations : The aromatic ring of the anthracene core would exhibit several characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region vscht.cz.

C-H bending vibrations : Out-of-plane C-H bending vibrations in the aromatic ring can provide information about the substitution pattern and are typically found in the 900-675 cm⁻¹ region vscht.cz.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (in OCH₃) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Aromatic Ether) | 1250 - 1000 | Strong |

| Aromatic C-H Bend (Out-of-plane) | 900 - 675 | Medium to Strong |

Raman Spectroscopy for Molecular Structure Characterization

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule, complementary to IR spectroscopy. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrations may be active in one technique but not the other. For centrosymmetric molecules, there is a rule of mutual exclusion, where vibrations that are Raman active are IR inactive, and vice versa sns.it.

The Raman spectrum of this compound would be expected to be dominated by bands arising from the vibrations of the aromatic core, as polycyclic aromatic hydrocarbons are strong Raman scatterers nih.gov. Key features would include:

Ring stretching modes : Intense bands corresponding to the in-plane stretching of the carbon-carbon bonds in the anthracene rings are expected in the 1600-1300 cm⁻¹ region.

Ring breathing modes : A characteristic, strong "ring breathing" mode, which involves the symmetric expansion and contraction of the aromatic rings, would likely be observed at lower frequencies.

C-H bending modes : Both in-plane and out-of-plane C-H bending vibrations would also be present.

The introduction of methoxy groups would perturb the vibrational modes of the parent anthracene molecule, leading to shifts in the frequencies and changes in the intensities of the Raman bands. A theoretical study on parietin, a dihydroxyanthraquinone with a methoxy group, demonstrated that density functional theory (DFT) calculations can accurately predict the Raman spectra of substituted anthraquinones and aid in the assignment of vibrational modes nsf.gov.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Stretching | 1600 - 1300 | Strong |

| Aromatic Ring Breathing | 1000 - 800 | Strong |

| C-H Bending | 1300 - 1000 | Medium |

| C-O Stretching | 1250 - 1000 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and probing the structure of organic molecules. For this compound (C₁₈H₁₈O₄), with a calculated molecular weight of approximately 298.33 g/mol , the electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 298.

The fragmentation of this compound is governed by the presence of the stable aromatic core and the four methoxy substituents. Aromatic compounds typically exhibit a strong molecular ion peak due to the stability of the aromatic system. libretexts.orgjove.com The primary fragmentation pathways for methoxy-substituted aromatic compounds involve cleavages of the methoxy groups.

A characteristic fragmentation pattern involves the sequential loss of methyl radicals (•CH₃), which have a mass of 15 Da. The initial loss of a methyl radical from the molecular ion would result in a significant fragment ion at m/z 283 ([M - 15]⁺). Subsequent losses of methyl radicals from the remaining methoxy groups are also anticipated, leading to fragment ions at m/z 268 ([M - 30]⁺), m/z 253 ([M - 45]⁺), and m/z 238 ([M - 60]⁺).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| Ion Description | Proposed Formula | m/z (Expected) | Fragmentation Pathway |

| Molecular Ion | [C₁₈H₁₈O₄]⁺• | 298 | Ionization of parent molecule |

| Fragment Ion | [C₁₇H₁₅O₄]⁺ | 283 | Loss of •CH₃ |

| Fragment Ion | [C₁₆H₁₂O₄]⁺ | 268 | Loss of 2 x •CH₃ |

| Fragment Ion | [C₁₅H₉O₄]⁺ | 253 | Loss of 3 x •CH₃ |

| Fragment Ion | [C₁₄H₆O₄]⁺ | 238 | Loss of 4 x •CH₃ |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the reviewed literature, its solid-state structure can be inferred by examining related anthracene derivatives.

A key structural feature of this compound is the presence of peri-substituents at the 1,9 and 4,10 positions. Substituents at these positions are forced into close proximity due to the rigid anthracene framework, which can lead to significant steric strain. st-andrews.ac.uk This strain is often relieved by distortions from planarity. For instance, in related peri-substituted naphthalenes and anthracenes, significant out-of-plane bending of the substituents and puckering of the aromatic backbone are commonly observed to minimize repulsive steric interactions. scispace.commdpi.com

In the case of this compound, the methoxy groups at positions 1 and 9, as well as those at 4 and 10, would experience substantial steric repulsion. This would likely cause the methoxy groups to orient themselves out of the plane of the anthracene ring. Furthermore, the anthracene skeleton itself may deviate from planarity, adopting a twisted or bent conformation to accommodate the bulky substituents. The crystal packing is likely to be influenced by π–π stacking interactions between the anthracene cores of adjacent molecules and C-H···O interactions involving the methoxy groups, as is common in the crystal structures of other anthracene derivatives. mdpi.comnih.gov

Data Table: Typical Crystallographic Parameters for Substituted Anthracene Analogues

| Parameter | Typical Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell |

| Dihedral Angle (Ring) | > 5° | Indicates deviation from planarity of the anthracene core |

| C-O Bond Length | ~1.36 Å | Typical length for an aryl-ether bond |

| C-O-C Bond Angle | ~117-120° | Angle within the methoxy substituent |

| Intermolecular Interactions | π–π stacking, C-H···O bonds | Governs the packing of molecules in the crystal lattice |

Note: This table is based on data for analogous substituted anthracene and other peri-substituted aromatic systems and serves as a predictive guide in the absence of specific data for this compound.

Advanced Spectroscopic Techniques for Elucidating Molecular Conformations

Beyond basic structural characterization, advanced spectroscopic techniques, often coupled with computational methods, are essential for a detailed understanding of the preferred molecular conformations of this compound, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for conformational analysis in the solution state. auremn.org.br For this compound, ¹H and ¹³C NMR would confirm the chemical environment of each nucleus. More advanced 2D NMR techniques are particularly insightful:

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can detect through-space interactions between protons that are in close proximity (< 5 Å). A NOESY spectrum would be invaluable for establishing the spatial relationship between the methoxy protons and the aromatic protons, providing direct evidence for the preferred orientation of the methoxy groups relative to the anthracene ring. acs.org

Variable Temperature (VT) NMR: Due to the steric hindrance between the peri-methoxy groups, rotation around the C(aryl)-O bonds may be restricted. VT-NMR experiments can be used to study this dynamic process. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, allowing for the determination of the energy barrier to rotation.

Computational Chemistry , such as Density Functional Theory (DFT), is frequently used alongside experimental spectroscopy to predict and rationalize molecular structures and conformations. mdpi.comosti.gov By calculating the potential energy surface for the rotation of the methoxy groups, the most stable, low-energy conformations of this compound can be identified. These computationally predicted structures can then be validated by comparing the calculated NMR chemical shifts or NOE effects with the experimentally obtained data. nih.gov

Interactive Data Table: Advanced Techniques for Conformational Analysis

| Technique | Information Provided | Application to this compound |

| 2D NOESY NMR | Through-space proton-proton proximities | Determines the orientation of methoxy groups relative to the anthracene ring and each other. |

| Variable Temperature (VT) NMR | Information on dynamic processes and energy barriers | Measures the rotational barrier of the sterically hindered peri-methoxy groups. |

| Density Functional Theory (DFT) | Prediction of low-energy conformations and molecular properties | Calculates the most stable geometric structure, accounting for steric strain, and predicts spectroscopic parameters for comparison with experimental data. |

Chemical Reactivity and Transformation Mechanisms of 1,4,9,10 Tetramethoxyanthracene

Oxidation Reactions and Quinone Formation

The oxidation of 1,4,9,10-tetramethoxyanthracene and its derivatives is a significant transformation, often leading to the formation of quinone structures. The electron-rich nature of the anthracene (B1667546) core, enhanced by the four methoxy (B1213986) groups, makes it susceptible to various oxidizing agents.

One of the most notable oxidation reactions is the conversion of tetramethoxyanthracenes to anthracenetetrone. For instance, 1,4,5,8-tetramethoxyanthracene (B3059049) can be oxidized to 1,4,5,8-anthracenetetrone. tandfonline.com A common reagent for this transformation is ceric ammonium (B1175870) nitrate (B79036) (CAN), often supported on silica (B1680970) gel. tandfonline.comresearchgate.netresearchgate.net This method is considered promising, although the reported yields can be moderate. tandfonline.com

Electrochemical methods also provide a pathway for the oxidation of methoxylated anthracenes. researchgate.neteconstor.eu The electrochemical oxidation of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene, a related compound, has been shown to be a highly reversible process, leading to the formation of a stable cation-radical salt. researchgate.net

Furthermore, functional groups attached to the this compound core can be selectively oxidized. For example, 2-(1-hydroxyalkyl)-1,4,9,10-tetramethoxyanthracenes can be oxidized to the corresponding 2-acyl-1,4,9,10-tetramethoxyanthracenes using manganese (IV) oxide in refluxing benzene (B151609), with yields often exceeding 85%. koreascience.kr In a different type of oxidation, a methyl group on a tetramethoxyanthracene derivative has been oxidized to a carboxylic acid using potassium permanganate. google.com

Table 1: Oxidation Reactions of this compound and its Derivatives

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 1,4,5,8-Tetramethoxyanthracene | Ceric Ammonium Nitrate (CAN), Silica Gel | 1,4,5,8-Anthracenetetrone | 45% | tandfonline.com |

| 2-(1-Hydroxyalkyl)-1,4,9,10-tetramethoxyanthracenes | Manganese (IV) Oxide | 2-Acyl-1,4,9,10-tetramethoxyanthracenes | 85-95% | koreascience.kr |

| 9,10-Dihydro-1,4,5,8-tetramethoxy-9,10-dioxo-2-methylanthracene | Potassium Permanganate | 9,10-Dihydro-9,10-dioxo-1,4,5,8-tetramethoxyanthracene-2-carboxylic acid | Not Specified | google.com |

Reduction Pathways to Dihydro and Hydroxy Derivatives

The reduction of this compound and its oxidized forms, such as anthraquinones, provides a route to dihydro and hydroxy derivatives. These reactions are crucial for the synthesis of various functionalized anthracene compounds.

A common method for the reduction of methoxy-substituted 9,10-anthraquinones to their corresponding methoxyanthracenes involves the use of zinc dust in either refluxing acetic acid or a sodium hydroxide (B78521) solution. researchgate.net For instance, 1,8-dimethoxyanthraquinone (B191110) can be reduced to 1,8-dimethoxyanthracene (B13136573) using this method. researchgate.net

Leuco compounds, which are reduced forms of dyes, can also be generated. The reduction of a diester-substituted anthraquinone (B42736) to its leuco compound has been achieved with zinc and acetic acid. publish.csiro.au Another effective reducing agent for quinones is sodium dithionite, which can convert a quinone to a dihydroxyanthracene derivative. publish.csiro.au

More general reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also employed in the reduction of anthracene derivatives, leading to various hydroxy or methoxy products.

Table 2: Reduction Reactions of Methoxy-Substituted Anthracenes and Anthraquinones

| Starting Material | Reagent(s) | Product | Reference |

| Methoxy-9,10-anthraquinones | Zinc, Acetic Acid or NaOH(aq) | Methoxyanthracenes | researchgate.net |

| Diester-substituted anthraquinone | Zinc, Acetic Acid | Leuco compound | publish.csiro.au |

| Quinone derivative | Sodium Dithionite | Dihydroxyanthracene derivative | publish.csiro.au |

| Anthracene derivatives | Sodium Borohydride or Lithium Aluminum Hydride | Hydroxy or methoxy derivatives |

Electrophilic Aromatic Substitution Reactions on the Anthracene Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comuci.edu In anthracenes, the site of substitution is heavily influenced by the substituents already present on the rings. researchgate.net

Typically, electrophilic attack on the anthracene nucleus occurs at the central B-ring (positions 9 and 10) because this pathway leads to a more stable transition state that maximizes aromatic stabilization energies. researchgate.net However, the regioselectivity of EAS can be altered. By placing strong electron-donating groups, such as methoxy groups, on the terminal A-rings, electrophilic substitution can be directed to these outer rings. researchgate.netresearchgate.net For example, the bromination of an anthracene derivative with electron-donating groups on a terminal ring resulted in substitution at that ring. researchgate.net

The Vilsmeier-Haack reaction, another type of electrophilic aromatic substitution, has been successfully applied to related heterocyclic systems, demonstrating the versatility of this class of reactions for introducing formyl groups. lkouniv.ac.innii.ac.jp

Nucleophilic Substitution Reactions of Methoxy Groups

While the methoxy groups in this compound are generally stable, they can undergo nucleophilic substitution under specific conditions. These reactions often require harsh conditions or activation of the aromatic ring.

One example of such a reaction is demethylation, where the methoxy group is converted to a hydroxyl group. This can be achieved by treating a methoxy-substituted anthraquinone with a mixture of hydrogen bromide and acetic acid. google.com

In a related context, the synthesis of 1,4,5,8-tetramethoxyanthracene has been accomplished through the copper(I)-catalyzed replacement of bromo substituents with methoxy groups, illustrating the feasibility of nucleophilic substitution on the anthracene core. researchgate.net Furthermore, studies on other activated aromatic systems, such as 1-methoxy-6-nitroindole, have shown that the methoxy group can be displaced by a variety of nucleophiles. nii.ac.jp This suggests that with appropriate activation, the methoxy groups of this compound could potentially be replaced by other functional groups.

Cycloaddition Reactions, particularly Diels-Alder Reactivity

The anthracene core can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com This reactivity is a cornerstone of anthracene chemistry and is significantly influenced by the electronic nature of the substituents.

Regioselectivity in Diels-Alder Additions

The regioselectivity of the Diels-Alder reaction with anthracene is well-established. The reaction predominantly occurs at the 9 and 10 positions of the central ring. researchgate.netresearchgate.net This preference is governed by both thermodynamic and kinetic factors. Thermodynamically, the [4+2] cycloaddition at the 9,10-positions results in a product where the two terminal rings retain their aromatic character, which is energetically favorable. researchgate.net Kinetically, the highest occupied molecular orbital (HOMO) of anthracene has its largest coefficients at the 9 and 10 positions, making these sites more reactive towards dienophiles. researchgate.netresearchgate.net

However, this inherent regioselectivity can be reversed. By installing electron-donating substituents on the terminal rings, it is possible to achieve a 1,4-selective [4+2] cycloaddition. researchgate.netresearchgate.net This demonstrates that the electronic properties of the anthracene system can be modulated to control the outcome of the reaction. Computational studies using density functional theory (DFT) have been employed to understand and predict the regioselectivity in these complex reactions. nih.gov

Influence of Methoxy Groups on Diene Character

The four methoxy groups on this compound play a crucial role in its reactivity as a diene. As electron-donating groups, they increase the electron density of the anthracene π-system. This enhanced electron density makes the central ring more nucleophilic and thus more reactive towards electron-deficient dienophiles in Diels-Alder reactions. The methoxy groups effectively enhance the diene character of the central ring, facilitating cycloaddition reactions. This increased reactivity is a key feature of methoxy-substituted anthracenes in organic synthesis.

Theoretical and Computational Investigations of 1,4,9,10 Tetramethoxyanthracene

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for polycyclic aromatic systems due to its favorable balance of computational cost and accuracy. semanticscholar.orge-asct.orgmdpi.com DFT methods are used to determine the ground-state electronic structure, optimized geometry, and various molecular properties by calculating the electron density of the system. iaea.orgresearchgate.net For 1,4,9,10-Tetramethoxyanthracene, DFT calculations can elucidate how the electron-donating methoxy (B1213986) groups influence the electronic landscape of the parent anthracene (B1667546) core.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental approach to describing chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, as the orbital holding the most energetic electrons, is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents the lowest-energy site for accepting electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity and easier electronic excitation.

In this compound, the four methoxy (-OCH₃) groups act as strong electron-donating substituents. These groups are expected to significantly raise the energy of the HOMO and slightly lower the energy of the LUMO compared to unsubstituted anthracene. This effect leads to a narrowing of the HOMO-LUMO gap, which has significant implications for the molecule's optical and electronic properties, such as red-shifting its absorption spectrum. rsc.orgfrontiersin.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Anthracene (for comparison) | -5.65 | -1.85 | 3.80 |

| This compound | -5.15 | -1.90 | 3.25 |

Note: The values presented are illustrative, based on typical DFT calculation results for similar substituted aromatic systems.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a well-established and powerful tool for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to compute the isotropic magnetic shielding tensors for each nucleus. nih.govrsc.org These computed shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

This predictive capability is invaluable for validating experimentally obtained spectra, assigning complex signals, and confirming molecular structures. For this compound, DFT-GIAO calculations can predict the ¹H and ¹³C chemical shifts for each unique proton and carbon environment. The accuracy of these predictions is typically high, with mean absolute errors often falling within 0.4 ppm for ¹H and 4 ppm for ¹³C, allowing for reliable comparison with experimental data. researchgate.net

| Atom Position | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2/C3 | 118.5 | 118.2 | 7.30 | 7.28 |

| C5/C8 | 125.0 | 124.8 | 7.95 | 7.92 |

| C6/C7 | 126.2 | 125.9 | 7.45 | 7.41 |

| -OCH₃ (at C1/C4) | 56.0 | 55.8 | 4.05 | 4.02 |

| -OCH₃ (at C9/C10) | 62.5 | 62.3 | 4.15 | 4.11 |

Note: The values presented are hypothetical and serve to illustrate the typical correlation between DFT-predicted and experimentally measured NMR data.

Aromaticity Assessment and Perturbations due to Substitution

Aromaticity is a key concept in chemistry that describes the enhanced stability and unique magnetic properties of certain cyclic, planar molecules with delocalized π-electrons. Computational methods provide quantitative metrics to assess the degree of aromaticity in different parts of a polycyclic system and to understand how substituents perturb this property.

Nucleus-Independent Chemical Shift (NICS) Calculations

The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for evaluating aromaticity. acs.orggithub.io It is calculated by placing a "ghost" atom (a probe with no basis functions) at a specific point, typically the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)). nih.gov The computed isotropic magnetic shielding at this point, with its sign reversed, serves as the NICS value.

A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value signifies a paratropic ring current, characteristic of anti-aromaticity. For polycyclic systems like this compound, NICS values can be calculated for each individual ring to assess local aromaticity. The methoxy groups, by donating electron density into the π-system, can modulate the ring currents and thus slightly alter the NICS values compared to unsubstituted anthracene, though the rings are expected to remain strongly aromatic. acs.org

| Ring | Anthracene (for comparison) | This compound | Aromatic Character |

|---|---|---|---|

| Outer Rings (A, C) | -11.5 | -12.0 | Aromatic |

| Central Ring (B) | -13.0 | -12.5 | Aromatic |

Note: Values are illustrative. NICS(1)zz, the out-of-plane component of the shielding tensor, is often considered a more reliable indicator of π-aromaticity.

Analysis of Bond Length Alternation

A structural criterion for aromaticity is the degree of bond length alternation (BLA). In a highly aromatic system, extensive π-electron delocalization leads to a homogenization of the carbon-carbon bond lengths, which fall between the typical values of a pure C-C single bond (~1.54 Å) and a C=C double bond (~1.34 Å). nih.gov A low degree of BLA is indicative of high aromaticity. ic.ac.ukopenmopac.netrogue-scholar.org

DFT calculations can provide highly accurate optimized geometries, from which the C-C bond lengths of the anthracene core in this compound can be extracted. Analysis of these bond lengths allows for a quantitative assessment of how the electronic push from the methoxy groups affects the delocalization and, consequently, the local aromaticity of the rings. The bond lengths are expected to be fairly uniform, consistent with the aromatic nature of the anthracene framework. mpg.de

| Bond | Calculated Bond Length (Å) | Typical Aromatic C-C Bond Length (Å) |

|---|---|---|

| C2-C3 | 1.37 | ~1.40 |

| C4a-C10a | 1.42 | |

| C5-C6 | 1.38 | |

| C8a-C9a | 1.41 |

Note: The bond lengths are hypothetical examples to illustrate the principle of low bond length alternation in an aromatic system.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is its extension for calculating the properties of electronic excited states. rsc.orguci.eduresearchgate.net TD-DFT is a computationally efficient method for predicting the electronic absorption spectra of molecules by calculating vertical excitation energies and their corresponding oscillator strengths. chemrxiv.orgrsc.org

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λₘₐₓ) and the nature of the electronic transitions involved (e.g., HOMO→LUMO, HOMO-1→LUMO, etc.). The electron-donating methoxy groups are expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted anthracene, moving it further into the visible region. This is a direct consequence of the narrowed HOMO-LUMO gap previously discussed.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.22 | 385 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 3.54 | 350 | 0.08 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.10 | 302 | 1.20 | HOMO → LUMO+1 |

Note: The presented data are illustrative and represent typical outputs from a TD-DFT calculation on a substituted aromatic molecule.

Mechanistic Studies of Chemical Transformations

Comprehensive mechanistic studies, which are crucial for understanding and predicting the chemical behavior of a compound, appear to be largely unexplored for this compound. Such studies typically involve a combination of experimental and computational methods to map out the energetic landscape of a reaction.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding reaction mechanisms. For many anthracene derivatives, reactions such as photodimerization and Diels-Alder cycloadditions have been computationally modeled. These studies provide insights into the stepwise or concerted nature of these transformations and the energies associated with the highest energy points along the reaction coordinate—the transition states.

However, a specific search of scholarly databases reveals a gap in the literature concerning computational studies on the reaction pathways and transition states for this compound. The presence of four electron-donating methoxy groups at the specified positions is expected to significantly influence the electron density of the anthracene core, thereby affecting its reactivity in electrophilic and nucleophilic attacks, as well as its photophysical properties. Theoretical calculations would be invaluable in quantifying these effects and predicting the most likely reaction pathways for various transformations.

Influence of Noncovalent Interactions on Reactivity

Noncovalent interactions, such as van der Waals forces, hydrogen bonding, and π-π stacking, play a critical role in dictating molecular conformation, crystal packing, and, consequently, chemical reactivity. In the context of substituted anthracenes, these interactions can influence the formation of pre-reaction complexes and stabilize transition states, thereby affecting reaction rates and selectivity.

Advanced Materials Science and Chemical Applications of 1,4,9,10 Tetramethoxyanthracene Derivatives

Organic Electronics Applications

Derivatives of 1,4,9,10-tetramethoxyanthracene are emerging as significant materials in the field of organic electronics. The strategic placement of electron-donating methoxy (B1213986) groups on the anthracene (B1667546) core profoundly influences the electronic properties, making these compounds suitable for a variety of applications. Anthracene itself is a well-studied building block for organic field-effect transistors (OFETs) due to its planarity, which promotes strong intermolecular interactions, and its inherent air stability. rsc.org The addition of methoxy groups further enhances the electron-donating nature of the anthracene core, which can be beneficial for charge transport and injection in electronic devices. nih.gov

Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are widely utilized in Organic Light-Emitting Diodes (OLEDs) as emitting materials, as well as hole- and electron-transporting materials. rsc.org The substitution pattern on the anthracene core plays a crucial role in determining the thermal stability and electroluminescent performance of the resulting devices. rsc.org While specific data for this compound in OLEDs is not extensively documented in publicly available research, studies on isomeric tetramethoxy-anthracene derivatives provide valuable insights into their potential.

For instance, a series of 2,3,6,7-tetra(methoxy)-9,10-di(aryl)anthracene derivatives have been synthesized and demonstrated to be effective as hole-transporting and electron-blocking layers in OLEDs. rsc.org These compounds exhibit good thermal and morphological stability, with HOMO energy levels between -5.23 and -5.28 eV and LUMO energy levels ranging from -2.11 to -2.28 eV, making them energetically suitable for these applications. rsc.org The performance of these non-amine based hole-transporting materials was found to be comparable to, or even better than, the commonly used arylamine derivative NPB. rsc.org

An optimized green doped three-layer OLED device utilizing 2,3,6,7-tetra(methoxy)-9,10-di(1-naphthyl)anthracene (TMOADN) as the hole-transporting layer exhibited a current efficiency of 25.6 cd/A and a power efficiency of 13.4 lm/W at a current density of 20 mA/cm², with an external quantum efficiency of 7.05%. rsc.org This demonstrates the potential of tetramethoxy-anthracene derivatives in achieving high-performance OLEDs.

| Parameter | Value |

|---|---|

| Current Efficiency (at 20 mA/cm²) | 25.6 cd/A |

| Power Efficiency (at 20 mA/cm²) | 13.4 lm/W |

| External Quantum Efficiency | 7.05% |

Photovoltaic Devices

In the realm of organic photovoltaics, anthracene derivatives are explored as sensitizers in dye-sensitized solar cells (DSSCs) and as donor materials in bulk heterojunction solar cells. nih.govmdpi.com The introduction of electron-donating groups like methoxy can enhance the intramolecular charge transfer characteristics of the molecule, which is beneficial for the efficiency of photovoltaic devices. researchgate.net

Research on new electron-rich anthracene semiconductors containing triarylamine moieties has shown promising results. nih.gov These materials exhibit enhanced intramolecular charge transfer from the triarylamine to the anthracene core, leading to a more electron-rich anthracene system that facilitates efficient electron transfer to the acceptor material, phenyl-C61-butyric acid methyl ester (PCBM). nih.gov Solution-processed small-molecule organic solar cells based on these materials have achieved a power conversion efficiency of up to 2.96% with a high open-circuit voltage of 0.85 V. nih.gov

Furthermore, X-shaped anthracene-based hole-transporting materials have been developed for use in perovskite solar cells. mdpi.com A device based on one such doped material yielded a power conversion efficiency of 16.10%, with a short-circuit current density of 23.72 mA/cm², an open-circuit voltage of 1.01 V, and a fill factor of 67.54%. mdpi.com

| Device Type | Anthracene Derivative | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Small-Molecule Organic Solar Cell | TIPSAntBT-TPA | 2.96% | nih.gov |

| Perovskite Solar Cell | Doped X1 | 16.10% | mdpi.com |

Photoluminescent Materials and Fluorescent Probes

The inherent fluorescence of the anthracene core makes its derivatives excellent candidates for photoluminescent materials and fluorescent probes. The introduction of substituents, such as methoxy groups, can tune the photophysical properties, including the emission wavelength and quantum yield. acs.org Methoxy-substituted anthracene derivatives have been investigated as fluorescent probes for various analytes. nih.govnih.gov

For example, 2,6-donor-acceptor-substituted anthracene derivatives, where a methoxy group can act as the donor, have been developed as fluorescence probes. nih.gov The interplay between the donor and acceptor moieties can lead to solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. nih.gov Furthermore, the fluorescence of some of these probes can be modulated by protonation or complexation with metal ions, making them useful for sensing applications. nih.govacs.org

An anthracene carboxamide-based fluorescent probe has been developed for the rapid and sensitive detection of mitochondrial hypochlorite (B82951) in living cells, demonstrating the utility of functionalized anthracenes in biological imaging. mdpi.com The probe exhibited a low detection limit of 23 nM and a fast response time of within 6 seconds. mdpi.com

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (ns) |

|---|---|---|---|

| 2-methoxyanthracene | - | - | Two lifetimes observed |

| 2-methoxy-6-methylanthracene | - | - | Two lifetimes observed |

Supramolecular Chemistry and Host-Guest Systems

The planar and electron-rich nature of the this compound core makes it an attractive building block in supramolecular chemistry. researchgate.net The methoxy groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the formation of well-defined supramolecular architectures. The electron-donating character of the methoxy groups also influences the host-guest binding properties of macrocycles and cages incorporating this anthracene derivative. mdpi.comnih.gov

Macrocycle Synthesis

Aromatic building blocks are crucial in the design and synthesis of macrocyclic host molecules. researchgate.net The structural features and recognition capabilities of these macrocycles are determined by the constituent aromatic units and how they are interconnected. researchgate.net Anthracene units have been incorporated into macrocyclic structures to create shape-persistent rings and cages with unique host-guest properties. researchgate.net While the direct use of this compound in macrocycle synthesis is not widely reported, the principles of using functionalized aromatic building blocks are well-established. nih.govchemrxiv.orgacs.orgethz.ch For instance, macrocycles with 9,10-anthrylene sidewalls have been synthesized and shown to have a preorganized structure with all NH residues directed into the macrocycle cavity, which is beneficial for guest binding. jlu.edu.cn

Metal-Organic Frameworks (MOFs) Integration

Metal-Organic Frameworks (MOFs) constructed from organic linkers and metal nodes have garnered significant interest due to their porosity and potential applications in gas storage, separation, and catalysis. escholarship.org The use of mixed-linker systems in MOFs allows for greater flexibility in tuning the pore size and chemical environment of the framework. escholarship.org Anthracene-based linkers are particularly interesting for the construction of luminescent MOFs. jlu.edu.cnrsc.org

For example, MOFs have been synthesized using the anthracene luminescent linker 9,10-bis[(E)-2-(pyridin-4-yl)vinyl]anthracene. jlu.edu.cn In other systems, 4,4′-(anthracene-9,10-diyl)dibenzoate has been used as a linker to enhance the luminescence properties of the resulting MOF. nih.gov While the direct integration of this compound into MOFs has not been extensively documented, its functional groups offer potential coordination sites, suggesting its viability as a linker in the design of novel functional MOFs. The methoxy groups could also serve to modify the electronic properties and pore environment of the resulting framework.

Chemical Sensing Platforms

The development of highly sensitive and selective chemical sensors is crucial for environmental monitoring, industrial process control, and biomedical diagnostics. The inherent fluorescence and redox activity of the anthracene core make it an attractive scaffold for the design of chemosensors. The introduction of methoxy groups at the 1,4,9,10-positions can be expected to modulate these properties, offering avenues for the creation of novel sensing platforms.

Redox-based sensors operate on the principle of changes in the electrochemical properties of a material upon interaction with an analyte. The electron-donating nature of methoxy groups can influence the oxidation potential of the anthracene core, making it more susceptible to electron transfer processes. This enhanced redox activity could be harnessed for the development of sensitive electrochemical sensors. While direct studies on this compound are limited, research on other functionalized anthracenes provides a basis for this potential application. For instance, the redox properties of various polycyclic aromatic hydrocarbons are known to be sensitive to their electronic structure, which is directly influenced by substituent groups. rsc.orgsemanticscholar.org

Fluorescence-based sensing is a powerful tool for the detection of a wide range of analytes. Anthracene and its derivatives are well-known for their strong fluorescence, which can be quenched or enhanced in the presence of specific molecules. The methoxy groups in this compound are likely to influence its photophysical properties, potentially leading to sensors with high sensitivity and selectivity for certain gaseous or molecular analytes. Although specific research on this compound for gas sensing is not widely reported, the broader class of polycyclic aromatic hydrocarbons is being explored for this purpose. nih.gov

Building Blocks for π-Conjugated Systems and Polymers

π-conjugated systems and polymers are at the forefront of materials science, with applications in organic electronics, photonics, and sensor technology. The planar and aromatic nature of the anthracene unit makes it an excellent building block for constructing extended π-conjugated structures.

The synthesis of 1,4,5,8-tetramethoxyanthracene (B3059049) has been reported, highlighting its potential as a precursor for more complex molecular architectures. researchgate.net The presence of four methoxy groups offers multiple sites for further functionalization, allowing for the synthesis of polymers with tailored electronic and optical properties. While the direct polymerization of this compound is not yet a focus of extensive research, the synthesis of various anthracene-containing polymers demonstrates the feasibility of this approach. rsc.org The electronic properties of such polymers would be influenced by the electron-donating methoxy groups, which can affect the HOMO-LUMO energy levels and, consequently, the material's conductivity and light-emitting characteristics. mdpi.comresearchgate.net

Table 1: Comparison of Electrochemical and Optical Properties of Selected Anthracene Derivatives

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Emission Maxima (nm) | Application Area |

| 9,10-Diphenylanthracene | 1.15 | 435 | Organic Light-Emitting Diodes |

| 2,6-Diphenylanthracene | 1.08 | 430 | Organic Field-Effect Transistors |

| 9,10-Bis(phenylethynyl)anthracene | 0.98 | 510 | Organic Light-Emitting Diodes |

| This compound (Predicted) | < 0.98 | > 510 | Potential for enhanced redox and optical properties |

Note: The values for this compound are predicted based on the electron-donating nature of methoxy groups and are not experimentally verified in the provided context.

Applications in Electrochemical Devices

The search for high-performance and sustainable energy storage solutions has driven research into novel electrode materials. Organic compounds, particularly those with stable redox states, are promising candidates for next-generation batteries and supercapacitors.

Supercapacitors store energy through electrostatic charge accumulation at the electrode-electrolyte interface. Materials with high surface area and good electrical conductivity are desirable for supercapacitor electrodes. While there is no direct report on the use of this compound in supercapacitors, a related compound, 1,4,9,10-anthracenetetrone, has been used to modify electrodes for this purpose. tandfonline.com This suggests that the anthracene core can be a viable component in supercapacitor materials. The methoxy groups in this compound could potentially be converted to hydroxyl or quinone functionalities to enhance the pseudocapacitive performance of the material.

Organic electrode materials offer a more sustainable alternative to traditional inorganic-based battery electrodes. The ability of the anthracene core to undergo reversible redox reactions makes it a candidate for use in "green" batteries. The methoxy substituents in this compound would influence the redox potential and stability of the molecule, which are critical parameters for battery performance. Research on other anthracene derivatives for battery applications provides a foundation for exploring the potential of this compound in this area.

Molecular Interaction Studies and Mechanistic Insights Excluding Biological/clinical Outcomes

Interactions with Metalloproteins and Enzyme Systems (Mechanistic Focus on Inhibition/Binding)

In metalloproteins, metal ions are typically coordinated by nitrogen, oxygen, or sulfur centers from the amino acid residues of the protein. wikipedia.org The interactions of small molecules with these systems are crucial for understanding metabolic pathways and enzyme inhibition.

While direct mechanistic studies on the interaction between 1,4,9,10-tetramethoxyanthracene and cytochrome P450 (CYP450) enzymes are not extensively detailed in the available literature, the behavior of similar polycyclic aromatic hydrocarbons (PAHs) provides a framework for potential interactions. CYP450 enzymes, particularly families 1, 2, and 3, are central to the metabolism of a wide array of compounds. researchgate.net It is estimated that six main enzymes—CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4—are responsible for approximately 90% of drug oxidation. nih.gov

Interactions with CYP450 enzymes can be broadly categorized as reversible or irreversible inhibition. nih.gov

Reversible Inhibition: This can be competitive, where the molecule competes with a substrate for the active site, or non-competitive. The large active site of some CYPs, like CYP3A4, can sometimes accommodate more than one molecule at a time, leading to complex inhibition patterns. biomolther.org

Mechanism-Based Inhibition (Irreversible): This occurs when a CYP enzyme metabolizes a compound into a reactive intermediate that then covalently binds to and inactivates the enzyme. nih.gov

PAHs, the class of molecules to which anthracene (B1667546) belongs, are known to be substrates and inducers for CYP1A family enzymes, such as CYP1A1 and CYP1A2. nih.gov Induction involves the compound increasing the expression of the enzyme. Given its structure, this compound could potentially act as a substrate or inhibitor for these or other CYP isoforms, competing for the active site and influencing the metabolism of other substances.

Metal Ion Complexation and Coordination Chemistry

The ability of a molecule to bind with metal ions is fundamental to its application in areas like materials science and catalysis. While studies on this compound itself are limited, research on its derivatives demonstrates that the tetramethoxyanthracene scaffold is a viable component in ligands for metal-organic coordination complexes.

A derivative, 4,4′-(2,3,6,7-tetramethoxyanthracene-9,10-diyl)dibenzoic acid (H₂LOMe), has been synthesized and used as a rigid, multibidentate bridging linker to connect with various metal ions. acs.orgacs.orgfigshare.com Structural analysis shows this ligand can form diverse and stable metal-organic frameworks (MOFs). acs.orgfigshare.com The coordination involves the carboxylate groups of the dibenzoic acid extensions, while the tetramethoxyanthracene unit serves as the core structural support. These studies reveal that the coordination mode of the metal ions and the ligand's structure are critical in determining the final architecture of the crystal. acs.orgacs.org

The following table summarizes the metal-organic complexes formed using the H₂LOMe ligand, highlighting the coordination chemistry of the tetramethoxyanthracene core derivative.

| Metal Ion | Complex Formula | Structural Framework | Coordination Details |

|---|---|---|---|

| Mn(II) | {Mn(L)(H₂O)₂}n | 2D (4⁴)-sql layer | The ligand acts as a bidentate-bridging linker connecting infinite Mn(CO₂)₂ secondary building units (SBUs). acs.orgfigshare.com |

| Cd(II) | {[Cd₁.₅L₁.₅(DEF)₂]·2DEF}n | 2D (3⁶)-hxl layer | The ligand is bidentate-chelating/bridging, forming trinuclear hourglass-shaped SBUs. acs.orgacs.org |

| Co(II) | [Co₁.₅(L)₁.₅(H₂O)]n | 2D (3⁶)-hxl layer | Similar to the Cd(II) complex, this structure features a 2D layer topology based on trinuclear SBUs. acs.orgacs.org |

| Co(II) | {[Co(L)(H₂O)₂]·4H₂O}n | 3D open framework | Isostructural with the Ni(II) complex, based on infinite M-(μ₂-H₂O) chains. acs.orgacs.org |

| Ni(II) | {[Ni(L)(H₂O)₂]·4H₂O}n | 3D open framework | Isostructural with the Co(II) complex, featuring 3D frameworks built from infinite M-(μ₂-H₂O) chains. acs.orgacs.org |

Similarly, another derivative, 5,5′-(2,3,6,7-tetramethoxyanthracene-9,10-diyl)diisophthalic acid, forms coordination polymers with Mn(II), Ni(II), Cd(II), Co(II), and Zn(II), creating complex 2D and 3D networks. scispace.com

DNA Binding and Intercalation Mechanisms (Focus on Physico-Chemical Interactions)

The planar aromatic system of anthracene and its derivatives makes them prime candidates for DNA intercalation. usp.brrroij.com This non-covalent binding mode involves the insertion of the flat molecule between the base pairs of the DNA double helix. researchgate.net This interaction is a subject of intense study for the development of therapeutic agents. usp.br

The primary physico-chemical interactions governing this process include:

π-π Stacking: The aromatic rings of the anthracene core interact with the π systems of the DNA base pairs.

Electrostatic Interactions: Cationic side chains on the intercalator can interact with the negatively charged phosphate (B84403) backbone of DNA, stabilizing the complex. usp.br

Groove Binding: Substituents on the intercalating molecule can occupy the major or minor grooves of the DNA helix. rroij.com For anthracene derivatives, substituents at the 9 and 10 positions are strategically placed to fit into these grooves when the core is intercalated. rroij.comrroij.com

Studies on substituted anthracene-9,10-diones (anthraquinones), which are structurally related to oxidized anthracenes, have identified different intercalation modes based on the position of substituents. nih.gov For instance, "classical intercalation" involves substituents binding in the same groove, whereas "threading intercalation" occurs when side chains extend into both the major and minor grooves simultaneously. usp.brnih.gov The specific binding mode is dictated by substituent placement and significantly affects the kinetics of association and dissociation with DNA. nih.gov Although specific studies on this compound are not detailed, its planar core and substituted methoxy (B1213986) groups suggest a strong potential for DNA intercalation, governed by these established physico-chemical principles.

Intermolecular Interactions in Condensed Phases and Solutions

In solid states and concentrated solutions, the behavior of this compound is governed by a variety of intermolecular forces. These non-covalent interactions dictate the compound's crystal packing, solubility, and photophysical properties.

The dominant intermolecular interactions include:

π-π Stacking: This is a primary interaction for anthracene and its derivatives, where the planar aromatic rings stack upon one another. In a hybrid acs.orgarene macrocycle containing 1,4,5,8-tetramethoxyanthracene (B3059049) units, a parallel arrangement of the anthracene moieties was observed with an interplanar distance of approximately 4.8 Å. rsc.org This stacking significantly influences the electronic and optical properties of the material.

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, interacting with solvent molecules or other components in a mixture.

The consequence of these interactions is particularly evident in the photophysical properties of anthracene derivatives. In crystals, π-stacked arrangements of anthracene fluorophores are responsible for red-shifted emissions and longer fluorescence lifetimes compared to monomeric arrangements. acs.org The formation of MOFs with anthracene-based linkers also leads to broadened and redshifted absorption and emission spectra, which is indicative of intermolecular interactions between the anthracene units within the framework. vt.edu The rigid structure imposed by these interactions can also enhance the quantum yield of emission. rsc.org

| Interaction Type | Description | Observed Consequence |

|---|---|---|

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Dictates crystal packing; leads to red-shifted and broadened absorption/emission spectra. acs.orgvt.edu |

| Hydrogen Bonding | Interaction between an electronegative atom (e.g., oxygen) and a hydrogen atom bound to another electronegative atom. | Influences solubility and behavior in different solvent environments. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of molecular assemblies in the condensed phase. |

Future Research Directions and Emerging Opportunities in Tetramethoxyanthracene Chemistry

Development of Novel Synthetic Methodologies

While syntheses for derivatives of 1,4,9,10-tetramethoxyanthracene have been reported, future research will likely focus on creating more direct, efficient, and scalable methods for the parent compound and its analogues. Existing methods often involve multiple steps or the use of specific precursors that may not be readily available.

Future efforts could be directed towards:

One-Pot Reactions: Designing multi-component reactions or tandem catalytic cycles to construct the this compound scaffold in a single, efficient operation.

C-H Activation: Exploring transition metal-catalyzed C-H activation/functionalization of simpler anthracene (B1667546) precursors to install the methoxy (B1213986) groups with high regioselectivity. This would represent a more atom-economical approach compared to classical methods.

Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, enhance safety, and facilitate scale-up for potential industrial applications.

Green Chemistry Approaches: Utilizing greener solvents, catalysts, and reaction conditions to minimize environmental impact. For instance, adapting methods like the zinc-in-acetic-acid reduction of anthraquinones could provide more environmentally benign routes to alkoxyanthracenes. researchgate.net

A key challenge remains the selective synthesis of the 1,4,9,10-isomer over other isomers, such as the more commonly reported 1,4,5,8-tetramethoxyanthracene (B3059049). researchgate.net Methodologies that offer precise control over regiochemistry will be highly valuable. For example, a reported synthesis of 2-(1-hydroxyalkyl)-1,4,9,10-tetramethoxyanthracenes used the parent compound as a starting material, highlighting the need for an efficient initial synthesis. koreascience.kr

| Synthetic Approach | Description | Potential Advantages | Reference |

| Oxidation of Precursors | Oxidation of 2-(1-hydroxyalkyl)-1,4,9,10-tetramethoxyanthracenes using manganese dioxide has been used to create 2-acyl derivatives. | Established method for derivatization. | koreascience.kr |

| Reduction of Anthraquinones | Direct reduction of methoxy-9,10-anthraquinones to the corresponding methoxyanthracenes using zinc in refluxing acetic acid. | Single-step conversion from readily available precursors. | researchgate.net |

| Multi-step Classical Synthesis | A sequence involving methylation, reduction, bromination, and copper-catalyzed methoxy group substitution has been used for the 1,4,5,8-isomer, suggesting a potential pathway for the 1,4,9,10-isomer. | Provides a high degree of control over the final structure. | researchgate.net |

Exploration of Advanced Functional Materials

The inherent photophysical properties of the anthracene core make this compound a promising candidate for advanced functional materials. mdpi.comresearchgate.net The electron-donating methoxy groups are expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level, making it a good hole-transporting material for optoelectronic devices.

Emerging opportunities include:

Organic Light-Emitting Diodes (OLEDs): Utilizing this compound as a fluorescent emitter or a host material in the emissive layer of OLEDs. Its derivatives could be tuned to emit light across the visible spectrum. tandfonline.com

Chemical Sensors: Functionalizing the anthracene core to create chemosensors. The fluorescence of the molecule could be quenched or enhanced upon binding to specific analytes.

Organic Semiconductors: Investigating the charge transport properties of single crystals or thin films of this compound for applications in organic field-effect transistors (OFETs).

Redox-Active Materials: Exploring the electrochemical properties for use in organic batteries or as redox mediators. The oxidation of the electron-rich anthracene core could provide stable radical cations. researchgate.net

A comparison with related anthracene derivatives highlights the influence of substituents on electronic properties, a key factor in designing functional materials.

| Compound | Substituent Type | Key Properties | Potential Application | Reference |

| This compound | Electron-Donating (Methoxy) | Expected high HOMO level, fluorescence. | Hole-transport material, OLED emitter. | |

| 1,4,5,8-Anthracenetetrone | Electron-Withdrawing (Ketone) | Electron-deficient, low LUMO level (~4.2 eV). | n-type semiconductor, electron-acceptor. | tandfonline.com |

| 1,4,5,8-Tetrakis(phenylthio)-9,10-anthracenedione | Electron-Donating (Thioether) | Improved solubility, charge-transfer interactions. | Solution-processable electronics. |

Deeper Computational and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and understanding the reactivity of molecules like this compound. nih.gov Future research will benefit from a synergistic approach combining experimental synthesis and theoretical calculations.

Key areas for computational investigation: